

Application Notes and Protocols for SMW139 PET Scans in Human Subjects

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Compound of Interest		
Compound Name:	SMW139	
Cat. No.:	B15570563	Get Quote

These application notes provide a comprehensive overview and detailed protocols for the use of [¹¹C]**SMW139** as a positron emission tomography (PET) tracer for imaging the P2X7 receptor in human subjects. The P2X7 receptor is a key component in the neuroinflammatory cascade, primarily expressed on pro-inflammatory microglia, making [¹¹C]**SMW139** a valuable tool for studying neuroinflammation in various neurological disorders.[1][2][3]

Introduction

[¹¹C]**SMW139** is a radiolabeled antagonist with high affinity for the P2X7 receptor.[1][4] PET imaging with this tracer allows for the in vivo quantification and visualization of P2X7R expression, providing insights into the extent and activity of neuroinflammation.[1][3][5] This technology is particularly relevant for research in diseases such as multiple sclerosis, where neuroinflammation plays a critical role.[1][6][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters from human studies involving [11C]**SMW139** PET scans.

Table 1: Radiotracer and Injection Parameters



Parameter	Value	Reference
Radiotracer	[¹¹ C]SMW139	[1]
Injected Radioactivity (Mean ± SD)	362 ± 44 MBq to 404 ± 13.5 MBq	[1][8]
Molar Activity at Injection (Mean ± SD)	59 ± 38 GBq/ μ mol to 95 ± 88 MBq/nmol	[1][8]
Injected Mass (Mean ± SD)	2.7 ± 1.7 μg	[8]
Radiochemical Purity	> 98%	[1]

Table 2: PET Acquisition and Analysis Parameters

Parameter	Description	Reference
PET Scanner	Ingenuity TF PET-CT or High- Resolution Research Tomograph (HRRT)	[1][8]
Scan Type	90-minute dynamic scan	[1][8]
Data Acquisition	List mode with subsequent framing (e.g., 3x5s, 3x10s, 4x60s, 2x150s, 2x300s, 7x600s)	[9]
Arterial Sampling	Continuous and manual sampling for metabolite-corrected input function	[1][6][7][8]
Kinetic Modeling	Reversible two-tissue compartment model (2TCM) with blood volume parameter	[1][8]
Key Outcome Measures	Volume of distribution (VT), Binding Potential (BPND)	[1][2]



Experimental Protocols Subject Screening and Preparation

- Inclusion/Exclusion Criteria: Subjects are thoroughly screened for any relevant neurological, immunological, cardiac, renal, or hematological conditions through medical history, physical and neurological examinations, and blood tests.[1][6][7]
- Medication Washout: For studies involving patients on immunomodulatory medications, a
 specific washout period is required. This can range from 2-4 weeks for first-line treatments to
 6-12 weeks for second-line treatments.[1][6][7]
- Informed Consent: Written informed consent is obtained from all participants prior to any study-related activities.[1][6][7]
- Pre-imaging Procedures: A hematocrit sample is drawn within one hour before the PET scan.
 [8] Catheters are placed for radiotracer injection and arterial blood sampling.[9]

[11C]SMW139 Radiosynthesis

The radiosynthesis of [11C]**SMW139** is performed based on the method described by Janssen et al., with minor modifications.[1] A key modification includes the use of K₂CO₃ as a base instead of NaOH.[1] The final product should have a radiochemical purity exceeding 98%.[1]

PET Imaging Protocol

- Radiotracer Administration: A bolus of [11C]SMW139 (target dose of ~360-400 MBq) is administered intravenously, typically using an automated infusion system.[1][8][9]
- Dynamic Scan Acquisition: A dynamic PET scan is initiated simultaneously with the injection and continues for 90 minutes.[1][8]
- Arterial Blood Sampling:
 - Continuous arterial blood sampling is performed for the initial 5-10 minutes of the scan using an automated blood sampling system to capture the peak of the input curve.[8][9]



- Manual arterial blood samples are collected at discrete time points throughout the scan (e.g., 5, 10, 20, 40, 60, 75, and 90 minutes).[1][6][7][8]
- Metabolite Analysis: Plasma from the manual arterial samples is analyzed using high-performance liquid chromatography (HPLC) to determine the fraction of intact [11C]**SMW139** and its radioactive metabolites over time.[6][7][8] This information is crucial for generating a metabolite-corrected arterial plasma input function.

Image and Data Analysis

- Image Reconstruction: PET data is reconstructed into a series of time frames.[9]
- Kinetic Modeling: The resulting time-activity curves for different brain regions are fitted using
 a reversible two-tissue compartment model (2TCM) with a blood volume parameter.[1][8]
 This model has been identified as the optimal choice for describing the kinetics of
 [¹¹C]SMW139 in the human brain.[1]
- Correction for Metabolites: Recent studies have shown the presence of brain-penetrating radiometabolites.[9][10] For improved quantification, a dual-input compartment model that corrects for these metabolites is recommended.[9][10]
- Outcome Parameter Calculation: The primary outcome measures, the total volume of distribution (VT) and the non-displaceable binding potential (BPND), are calculated for various regions of interest.[1][2]

Visualizations P2X7R Signaling Pathway in Neuroinflammation

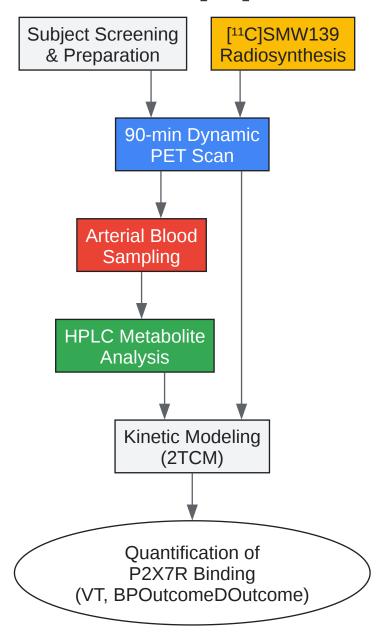


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Caption: Simplified signaling pathway of the P2X7 receptor in microglia.

Experimental Workflow for a [11C]SMW139 PET Scan



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Caption: Experimental workflow for a human [11C]SMW139 PET study.

Logical Relationship of the Procedure





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Caption: Logical flow from patient preparation to final data analysis.

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